molecular formula C15H16FN B13177904 4-[3-(3-Fluorophenyl)propyl]aniline CAS No. 1240527-12-1

4-[3-(3-Fluorophenyl)propyl]aniline

Cat. No.: B13177904
CAS No.: 1240527-12-1
M. Wt: 229.29 g/mol
InChI Key: NTYVBOYPIIAFRR-UHFFFAOYSA-N
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Description

4-[3-(3-Fluorophenyl)propyl]aniline is an organic compound that belongs to the class of anilines It features a fluorophenyl group attached to a propyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluorophenyl)propyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-bromopropylamine.

    Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with 3-bromopropylamine under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

4-[3-(3-Fluorophenyl)propyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Fluorophenyl)propyl]aniline
  • 4-[3-(4-Fluorophenyl)propyl]aniline
  • 4-[3-(3-Chlorophenyl)propyl]aniline

Comparison

4-[3-(3-Fluorophenyl)propyl]aniline is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Biological Activity

4-[3-(3-Fluorophenyl)propyl]aniline, a compound with potential applications in medicinal chemistry, is characterized by its unique structural attributes that may influence its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H14F
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Target Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, impacting signaling pathways related to pain and inflammation.

Biological Activity Overview

Research indicates that derivatives of aniline compounds exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific effects of this compound have been evaluated in several studies.

Antimicrobial Activity

A study on related aniline derivatives found that fluorinated compounds generally exhibit enhanced antibacterial properties. For instance, compounds with hydrophobic substituents on the phenyl ring showed increased activity against Staphylococcus aureus and other bacterial strains, suggesting that this compound may possess similar antimicrobial effects .

Anticancer Potential

Research has indicated that certain aniline derivatives can inhibit cancer cell proliferation. For example, studies have shown that modifications in the aniline structure can lead to increased cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of fluorinated aniline derivatives.
    • Methodology : Minimum inhibitory concentration (MIC) tests were conducted against multiple bacterial strains.
    • Findings : Compounds similar to this compound demonstrated MIC values ranging from 1 to 4 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assays were performed on various cancer cell lines.
    • Findings : Preliminary results indicated that derivatives exhibited IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Data Tables

Biological ActivityCompound StructureMIC/IC50 Values
AntimicrobialThis compoundMIC = 1-4 µg/mL (S. aureus)
CytotoxicityVarious aniline derivativesIC50 = Low µM range (various cancer cell lines)

Properties

CAS No.

1240527-12-1

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)propyl]aniline

InChI

InChI=1S/C15H16FN/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11H,1,3-4,17H2

InChI Key

NTYVBOYPIIAFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCCC2=CC=C(C=C2)N

Origin of Product

United States

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